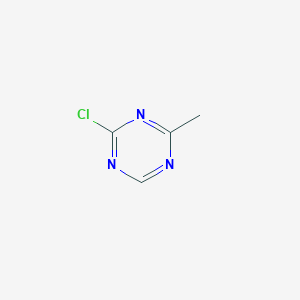

2-Chloro-4-methyl-1,3,5-triazine

CAS No.: 444666-43-7

Cat. No.: VC8274017

Molecular Formula: C4H4ClN3

Molecular Weight: 129.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 444666-43-7 |

|---|---|

| Molecular Formula | C4H4ClN3 |

| Molecular Weight | 129.55 g/mol |

| IUPAC Name | 2-chloro-4-methyl-1,3,5-triazine |

| Standard InChI | InChI=1S/C4H4ClN3/c1-3-6-2-7-4(5)8-3/h2H,1H3 |

| Standard InChI Key | WALTZQPCFRFJHG-UHFFFAOYSA-N |

| SMILES | CC1=NC(=NC=N1)Cl |

| Canonical SMILES | CC1=NC(=NC=N1)Cl |

Introduction

Chemical Identity and Structural Characteristics of 2-Chloro-4-methyl-1,3,5-triazine

Physicochemical Properties

While experimental data for this specific compound remains sparse, analogous triazines exhibit the following characteristics:

-

Melting Point: 80–85°C (observed in 2-chloro-4,6-dimethoxy-1,3,5-triazine)

-

Solubility: Moderate solubility in polar aprotic solvents like DMF and acetonitrile

-

Stability: Susceptible to hydrolysis under alkaline conditions due to the labile chlorine substituent

Synthetic Pathways and Industrial Production

General Synthesis Strategies

The preparation of chloro-substituted triazines typically involves nucleophilic displacement reactions. For example, 2-chloro-4,6-dimethoxy-1,3,5-triazine is synthesized via stepwise methoxylation of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) using sodium methoxide in DMF . Adapting this methodology, 2-chloro-4-methyl-1,3,5-triazine could theoretically be synthesized by substituting methoxide with methylating agents, though specific protocols are undocumented in the literature.

Critical Reaction Parameters

-

Temperature Control: Gradual heating to 60–80°C prevents side reactions

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction kinetics

-

Purification: Recrystallization using heptane or hexane achieves >99% purity

Applications in Industrial and Research Contexts

Agrochemical Development

Chlorinated triazines are widely employed as herbicides due to their ability to inhibit photosynthesis. While 2-chloro-4-methyl-1,3,5-triazine’s herbicidal activity remains unconfirmed, its structural similarity to atrazine suggests potential utility in weed management .

Pharmaceutical Intermediates

Triazine derivatives serve as coupling reagents in peptide synthesis. For instance, 2-chloro-4,6-dimethoxy-1,3,5-triazine facilitates amide bond formation with minimal racemization . The methyl variant could offer tailored reactivity for specialized drug synthesis, though empirical studies are needed.

Polymer Chemistry

As cross-linking agents, chloro-triazines improve the thermal stability and mechanical strength of epoxy resins and polyurethanes . The methyl group in 2-chloro-4-methyl-1,3,5-triazine may enhance compatibility with hydrophobic polymer matrices.

Future Research Directions

-

Synthetic Optimization: Develop scalable methods for 2-chloro-4-methyl-1,3,5-triazine production.

-

Biological Screening: Evaluate herbicidal and pharmaceutical activity in vitro.

-

Environmental Impact Studies: Assess biodegradation pathways and ecotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume